molecular formula C14H11BrN2O3 B4562858 N'-(4-bromobenzylidene)-2,5-dihydroxybenzohydrazide

N'-(4-bromobenzylidene)-2,5-dihydroxybenzohydrazide

Cat. No.: B4562858
M. Wt: 335.15 g/mol
InChI Key: HEKTYJCCAGMEDO-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-bromobenzylidene)-2,5-dihydroxybenzohydrazide is a useful research compound. Its molecular formula is C14H11BrN2O3 and its molecular weight is 335.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.99530 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction with Human Serum Albumin

A study investigated the thermodynamic properties of the site-selective binding of a bromo-hydrazone derivative, N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide (BBH), to human serum albumin (HSA). The research highlighted the stronger ligand properties of BBH compared to its unsubstituted analogue, indicating a more stable complex formation with HSA. This interaction was mainly driven by enthalpy, with hydrogen bonding and van der Waals force playing significant roles (Tong et al., 2015).

Molecular Docking and Biological Activities

Another study focused on the synthesis and characterization of (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide, detailing its properties through spectroscopic analysis and molecular docking. The compound showed potential biological activity, with molecular docking identifying hydrogen bond lengths and binding energy with antifungal proteins. This study illustrates the compound's relevance in understanding interactions at the molecular level and its potential antimicrobial applications (Raja et al., 2017).

Antimicrobial and Antioxidant Activities

Research on hydrazones based on hydrazides of o- and p-hydroxybenzoic acids, including N-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide, showed significant biological activity towards various enzymes and demonstrated antimicrobial and antioxidant properties. These findings suggest the compound's potential in developing new antimicrobial and antioxidant agents, contributing to healthcare and pharmaceutical research (Nurkenov et al., 2017).

Corrosion Inhibition

A study on Schiff bases, including 4-(4-bromophenyl)-N'-(4-methoxybenzylidene)thiazole-2-carbohydrazide, explored their potential as corrosion inhibitors for steel in acid media. This research provides insights into the application of such compounds in industrial and engineering contexts, highlighting their significance in material science and corrosion prevention (Obot et al., 2016).

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2,5-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-10-3-1-9(2-4-10)8-16-17-14(20)12-7-11(18)5-6-13(12)19/h1-8,18-19H,(H,17,20)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKTYJCCAGMEDO-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=CC(=C2)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(4-bromobenzylidene)-2,5-dihydroxybenzohydrazide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.